molecular formula C7H6N2O2S B7825533 4-nitrobenzenecarboximidothioic acid

4-nitrobenzenecarboximidothioic acid

Cat. No.: B7825533
M. Wt: 182.20 g/mol
InChI Key: MDBQPBMIZPCKAJ-UHFFFAOYSA-N
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Description

4-Nitrobenzenecarboximidothioic acid is a nitro-substituted aromatic compound featuring a carboximidothioic acid (-C(=S)NH₂) functional group at the para position of the benzene ring. This structure combines the electron-withdrawing nitro group (-NO₂) with the thioamide moiety, which distinguishes it from carboxylic acid derivatives like 4-nitrobenzoic acid.

Properties

IUPAC Name

4-nitrobenzenecarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-7(12)5-1-3-6(4-2-5)9(10)11/h1-4H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBQPBMIZPCKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=N)S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzenecarboximidothioic acid involves specific reaction conditions and reagents. The preparation methods typically include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are subjected to various chemical reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of 4-nitrobenzenecarboximidothioic acid is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Process Optimization: The reaction conditions are optimized to maximize yield and minimize by-products.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzenecarboximidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products can be further analyzed and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

4-nitrobenzenecarboximidothioic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: 4-nitrobenzenecarboximidothioic acid is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-nitrobenzenecarboximidothioic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: It binds to specific proteins or enzymes, altering their activity.

    Pathway Modulation: The compound can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Nitrobenzoic Acid (4-NBA)

  • Structure: C₇H₅NO₄, with a para-nitro group (-NO₂) and a carboxylic acid (-COOH) group .
  • Key Differences :
    • Functional Group : 4-Nitrobenzoic acid has a carboxylic acid group, while the target compound replaces this with a carboximidothioic acid (-C(=S)NH₂).
    • Acidity : The carboxylic acid in 4-NBA (pKa ~1.7) is significantly more acidic than the thioamide group in 4-nitrobenzenecarboximidothioic acid due to the latter’s reduced polarity .
    • Applications : 4-NBA is widely used in organic synthesis and as a pharmaceutical impurity reference (e.g., in benzocaine). The imidothioic acid derivative may exhibit unique reactivity in metal chelation or enzyme inhibition due to sulfur’s nucleophilicity .

4-Nitrobenzohydrazide

  • Structure : C₇H₇N₃O₃, featuring a hydrazide (-CONHNH₂) group .
  • Key Differences :
    • Reactivity : The hydrazide group enables condensation reactions (e.g., forming hydrazones), whereas the imidothioic acid’s thioamide group may participate in nucleophilic substitutions or tautomerization.
    • Stability : Hydrazides are prone to oxidation, while thioamides are more resistant to hydrolysis but susceptible to oxidation at sulfur .

3-Methoxy-4-nitrobenzoic Acid

  • Structure: C₈H₇NO₅, with a methoxy (-OCH₃) group at position 3 and a nitro group at position 4 .
  • Key Differences :
    • Electronic Effects : The methoxy group donates electrons via resonance, countering the nitro group’s electron-withdrawing effect. In contrast, the imidothioic acid’s thioamide group withdraws electrons, enhancing the nitro group’s deactivating effect .
    • Solubility : The methoxy group improves solubility in polar solvents, whereas the thioamide’s lower polarity may reduce aqueous solubility.

4-(Methylamino)-3-nitrobenzoic Acid

  • Structure: C₈H₈N₂O₄, with a methylamino (-NHCH₃) group at position 4 and nitro at position 3 .
  • Key Differences: Substitution Pattern: The meta-nitro and para-methylamino arrangement alters electronic distribution compared to the para-nitro/imidothioic acid system. Biological Activity: Methylamino groups often enhance bioavailability, while thioamides may influence binding to sulfur-dependent enzymes .

Comparative Data Table

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications/Properties
4-Nitrobenzenecarboximidothioic Acid* C₇H₅N₂O₂S -NO₂, -C(=S)NH₂ ~197.19 Potential chelating agent, medicinal chemistry
4-Nitrobenzoic Acid C₇H₅NO₄ -NO₂, -COOH 167.12 Pharmaceutical impurity standard
4-Nitrobenzohydrazide C₇H₇N₃O₃ -NO₂, -CONHNH₂ 181.15 Precursor for heterocyclic synthesis
3-Methoxy-4-nitrobenzoic Acid C₈H₇NO₅ -NO₂, -COOH, -OCH₃ 197.14 Solubility studies, drug intermediates
4-(Methylamino)-3-nitrobenzoic Acid C₈H₈N₂O₄ -NO₂, -COOH, -NHCH₃ 196.16 Drug formulation building block

*Note: Properties inferred from structural analogs.

Research Findings and Implications

  • Synthetic Routes : The synthesis of 4-nitrobenzenecarboximidothioic acid may involve thionation of 4-nitrobenzamide using reagents like Lawesson’s reagent, analogous to hydrazide formation from esters .
  • Stability : The thioamide group’s susceptibility to oxidation necessitates inert storage conditions, contrasting with the relative stability of 4-nitrobenzoic acid .

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